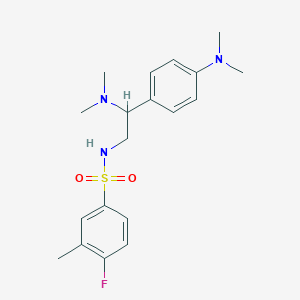

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H26FN3O2S and its molecular weight is 379.49. The purity is usually 95%.

BenchChem offers high-quality N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- Monomer for Cationic Polymers : N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide (DMAEMA) serves as a monomer in the production of cationic polymers. These polymers are highly charged and have applications as flocculants, coagulants, and dispersants .

- DNA Complexation : DMAEMA-based polymers can form complexes with DNA. Researchers have explored their use in gene delivery systems, where these polymers can encapsulate and protect DNA, facilitating its transport into cells .

- Photoinitiator Properties : Derivatives of DMAEMA have been investigated as one-component free radical photoinitiators. These compounds play a crucial role in photopolymerization processes, where they initiate polymerization upon exposure to light. The presence of the dimethylamino group enhances their photoinitiation efficiency .

- Drug Delivery Systems : DMAEMA-containing polymers have been explored for drug delivery applications. Their pH-responsive behavior allows controlled release of drugs in response to changes in the local environment (e.g., pH variations in tumors). These polymers can encapsulate therapeutic agents and enhance their bioavailability .

- Biocompatible Materials : Researchers have modified DMAEMA-based polymers to improve biocompatibility. These materials find potential use in tissue engineering, wound healing, and other biomedical applications .

- Sensors and Detection : DMAEMA-functionalized materials can be employed in sensors and detection systems. Their responsiveness to specific analytes (such as pH or metal ions) makes them valuable for designing chemical sensors and biosensors .

- Building Block for Drug Candidates : DMAEMA derivatives serve as building blocks in the synthesis of potential drug candidates. Researchers explore their structural modifications to enhance drug efficacy, solubility, and targeting properties .

- Fluorescent Properties : Researchers have investigated the photophysical properties of DMAEMA derivatives. These studies contribute to our understanding of their electronic transitions, fluorescence behavior, and potential applications in imaging and sensing .

Polymer Chemistry and Materials Science

Photoinitiators and Photopolymerization

Biomedical Applications

Analytical Chemistry

Organic Synthesis and Medicinal Chemistry

Photophysical Studies

properties

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O2S/c1-14-12-17(10-11-18(14)20)26(24,25)21-13-19(23(4)5)15-6-8-16(9-7-15)22(2)3/h6-12,19,21H,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWLTQAEXLOYLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2632315.png)

![N-[5-({[(2-methoxyethyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2632324.png)

![5-{2-[3-(Methylsulfanyl)anilino]vinyl}-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2632326.png)

![2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2632328.png)